5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one
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Overview
Description
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-F][1,2,4]triazin-4(1H)-ones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. The synthetic sequence often begins with an electrophilic amination, followed by functionalization at key positions to allow for late-stage diversification . The reaction conditions are carefully optimized to ensure safety and efficiency, especially when scaling up for industrial production .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar imidazo structure and are known for their diverse biological activities.
Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are used in the synthesis of energetic materials and have unique properties compared to imidazo[5,1-F][1,2,4]triazin-4(1H)-ones.
Uniqueness
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in synthetic applications and potential for drug development make it a valuable compound in various fields of research .
Properties
CAS No. |
1150617-81-4 |
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Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-methyl-5-(2-methylpropyl)-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C10H14N4O/c1-6(2)4-8-9-10(15)11-5-12-14(9)7(3)13-8/h5-6H,4H2,1-3H3,(H,11,12,15) |
InChI Key |
NNDLNAQYNWDYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1N=CNC2=O)CC(C)C |
Origin of Product |
United States |
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